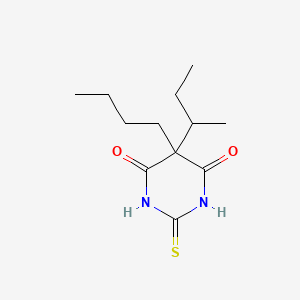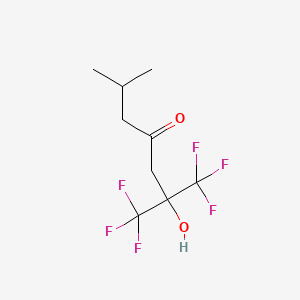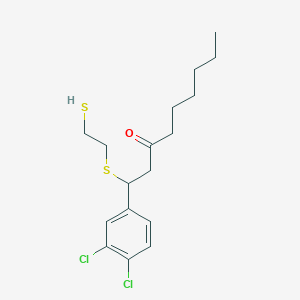
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is a synthetic organic compound It features a dichlorophenyl group, a sulfanylethylsulfanyl group, and a nonanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Attachment of the Sulfanylethylsulfanyl Group: This step involves the reaction of the dichlorophenyl intermediate with a sulfanylethylsulfanyl reagent under specific conditions.
Formation of the Nonanone Backbone: This step involves the reaction of the intermediate with a nonanone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced nonanone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for biological pathways.
Medicine: Potential therapeutic applications or as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-2-one: Similar structure with a different position of the ketone group.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)octan-3-one: Similar structure with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
75144-09-1 |
|---|---|
分子式 |
C17H24Cl2OS2 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2OS2/c1-2-3-4-5-6-14(20)12-17(22-10-9-21)13-7-8-15(18)16(19)11-13/h7-8,11,17,21H,2-6,9-10,12H2,1H3 |
InChI 键 |
FLVMMGCAVATZJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


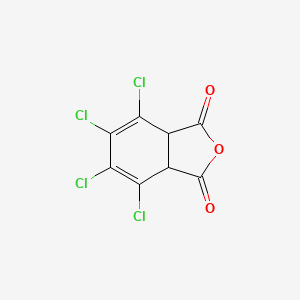

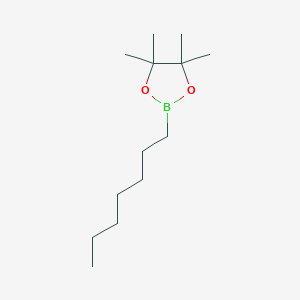
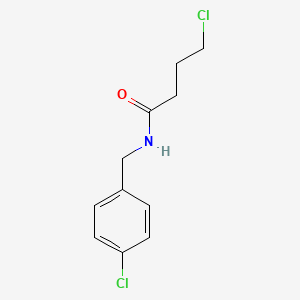
![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)
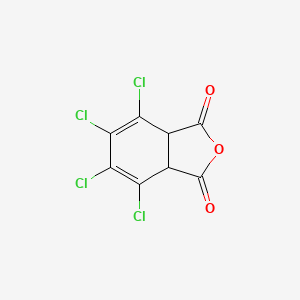
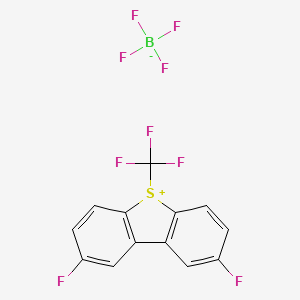
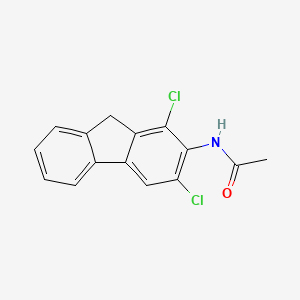
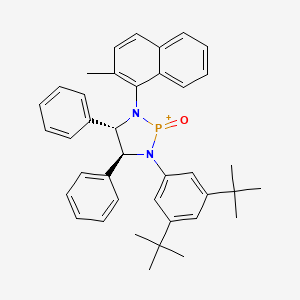
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
